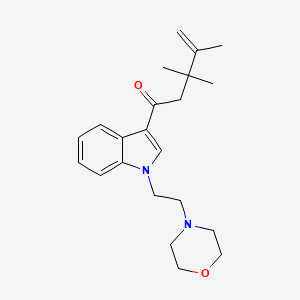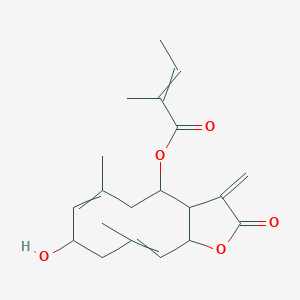
2-Hydroxyeupatolide 8-O-angelate
Overview
Description
2-Hydroxyeupatolide 8-O-angelate is a natural product from Eupatorium chinense var. tozanense . It is a sesquiterpene lactone and has been used for a long time in traditional Chinese medicine for the treatment of several diseases .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyeupatolide 8-O-angelate is C20H26O5 . Its molecular weight is 346.42 . The chemical name is [(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate .Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxyeupatolide 8-O-angelate are not available, it has been found to have significant anti-inflammatory activity . It inhibits the mRNA expression levels of IL-6 in lung, spleen, and hypothalamus in mice . Moreover, it suppresses the production of nitric oxide (NO) and the mRNA and protein levels of TNF-α, IL-1β, and IL-6 in LPS-treated RAW 264.7 macrophage cells in a concentration-dependent manner .Physical And Chemical Properties Analysis
2-Hydroxyeupatolide 8-O-angelate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Phytochemical Studies and Compound Isolation
2-Hydroxyeupatolide 8-O-angelate has been identified in the phytochemical investigation of various plant species. In a study of Eupatorium chinense var. tozanense, this compound was isolated along with other sesquiterpene lactones (Liaw, Kuo, Hwang, & Shen, 2008). Similar research on Bethencourtia hermosae also identified 2-Hydroxyeupatolide 8-O-angelate among other sesquiterpenes (Fraga, Díaz, Amador, Reina, López-Rodríguez, & González-Coloma, 2014).
Anti-Inflammatory Activity
Research has demonstrated that 2-Hydroxyeupatolide 8-O-angelate exhibits significant anti-inflammatory properties. In a 2017 study, it was found to ameliorate various inflammatory responses in mice, including reducing hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration in lung tissues. This compound also inhibited the production of inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) (Ke, Li, Liu, Tan, Zhou, & Huang, 2017).
Antifeedant and Cytotoxicity Studies
2-Hydroxyeupatolide 8-O-angelate has also been involved in studies assessing its antifeedant effects against various insect species and its selective cytotoxicity against insect and mammalian cell lines. These studies contribute to understanding the potential of this compound in pest control and cancer research (Fraga, Díaz, Amador, Reina, López-Rodríguez, & González-Coloma, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRXWIPMUJNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



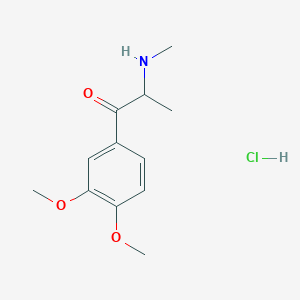

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)

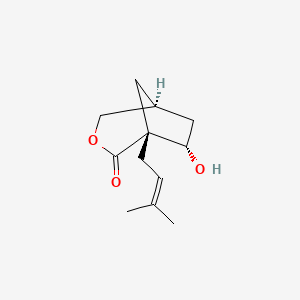
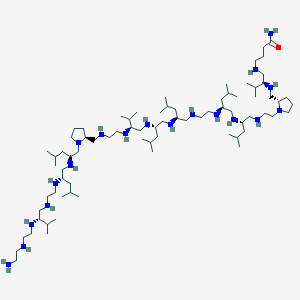
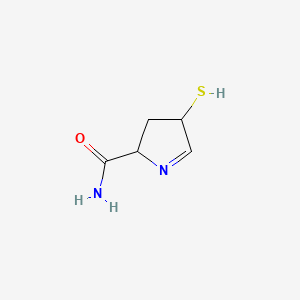
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)

